molecular formula C14H16N4O4S B6501879 ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 955747-04-3

ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B6501879
CAS No.: 955747-04-3
M. Wt: 336.37 g/mol
InChI Key: HNPGLHXYDDAEFM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a sophisticated heterocyclic compound designed for advanced pharmaceutical and life sciences research. This molecule features a hybrid architecture that combines a 5-methylisoxazole moiety with a fused [1,3]thiazolo[5,4-c]pyridine core, a structure of significant interest in medicinal chemistry. The integration of these privileged heterocyclic scaffolds suggests potential for diverse biological activity. Compounds containing the [1,3]thiazolo[5,4-c]pyridine structure have been investigated as histamine H3 receptor ligands, indicating this reagent's high value for neuroscience research, particularly in the study of cognitive disorders, sleep-wake cycles, and attention-deficit/hyperactivity disorder (ADHD) . The presence of the isoxazole group, a common pharmacophore, further enhances its potential to interact with various enzymatic targets, possibly including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation research . The molecular design includes ester and amide functional groups, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this high-quality chemical tool to probe new mechanisms of action and develop novel therapeutic candidates.

Properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-3-21-14(20)18-5-4-9-11(7-18)23-13(15-9)16-12(19)10-6-8(2)22-17-10/h6H,3-5,7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPGLHXYDDAEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure integrates multiple functional groups that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as a heterocyclic compound due to the presence of thiazole and oxazole rings. The molecular formula is C14H16N4O4S with a molecular weight of 336.37 g/mol. Its synthesis typically involves multi-step reactions optimized for yield and purity, utilizing techniques like NMR spectroscopy for characterization .

Biological Activity Overview

Research indicates that compounds containing thiazole and oxazole moieties often exhibit diverse biological activities. This compound has been studied for its potential interactions with various biological targets:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain human tumor cell lines. This activity is characterized by low GI50 values (concentration required to inhibit cell growth by 50%), indicating strong efficacy .
  • Immune Modulation : The compound's structural features suggest it may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play critical roles in the immune response by recognizing pathogen-associated molecular patterns . Agonists of TLRs can enhance immune responses and are being explored as vaccine adjuvants.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation or survival pathways. This inhibition can lead to reduced tumor growth rates.
  • Receptor Activation : By activating TLRs, the compound could stimulate dendritic cells and macrophages to produce pro-inflammatory cytokines, enhancing the adaptive immune response .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds with thiazole and oxazole structures:

CompoundBiological ActivityEC50 (μM)Reference
ThiazoloquinolineTLR7 Agonist0.73
OxazoloquinolineTLR8 Agonist0.55
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAntiproliferativenM to μM

These findings suggest that structural modifications can significantly impact the potency and selectivity of biological activity.

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:

  • Solubility : The compound is expected to have moderate solubility in organic solvents due to its heterocyclic nature.
  • Partition Coefficient (logP) : Data on logP would help elucidate its absorption and distribution characteristics in biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H16N4O4S
  • Molecular Weight : 336.37 g/mol
  • CAS Number : 955747-04-3

The structure features a thiazole ring fused with an oxazole moiety, which is known to influence its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its potential applications include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Research indicates that modifications in the thiazole and oxazole rings can enhance antimicrobial properties.
  • Anticancer Properties : Preliminary studies suggest that derivatives of thiazolo[5,4-c]pyridine exhibit antiproliferative effects against cancer cell lines. This compound may share similar mechanisms of action.

Pharmacological Studies

Pharmacokinetics and dynamics are critical in evaluating the therapeutic potential of this compound:

  • Bioavailability : Understanding its solubility and absorption characteristics is essential for determining its effectiveness as a drug. The compound is expected to have moderate solubility in organic solvents due to its heterocyclic nature.
  • Mechanism of Action : Investigating how this compound interacts with biological targets can reveal insights into its therapeutic applications. Similar compounds have been noted to act on specific receptors involved in inflammatory responses.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate. Below is a summary table of relevant findings:

CompoundBiological ActivityEC50 (μM)Reference
ThiazoloquinolineTLR7 Agonist0.73
OxazoloquinolineTLR8 Agonist0.55
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesAntiproliferativenM to μM

These findings suggest that structural modifications can significantly impact the potency and selectivity of biological activity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol) :

R-COOEtNaOH/H2OR-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{R-COOH} + \text{EtOH}

Nucleophilic Substitution

The thiazole sulfur or pyridine nitrogen may undergo alkylation or arylation using halides under basic conditions (e.g., NaH in DMF) :

Thiazole-SH+R-XNaHThiazole-SR+HX\text{Thiazole-SH} + \text{R-X} \xrightarrow{\text{NaH}} \text{Thiazole-SR} + \text{HX}

Key Reaction Observations

  • Atmosphere Sensitivity: Yields improve significantly under O₂ vs. air or inert atmospheres (e.g., 94% under O₂ vs. 6% under Ar) .

  • Acid Additives: Acetic acid (6 equiv) enhances reaction efficiency by stabilizing intermediates .

  • Side Reactions: Competing triazolo[1,5-a]pyridine formation occurs with excess acetic acid or strong Brønsted acids (e.g., TFA) .

Structural Characterization

  • Spectroscopy:

    • ¹H NMR: Peaks for ethyl ester protons (δ 1.18–1.29 ppm, triplet) and aromatic protons (δ 7.11–8.26 ppm) .

    • IR: Stretching bands for C=O (1703–1714 cm⁻¹), CN (2216 cm⁻¹), and NH₂ (3323–3347 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 396 [M⁺] for C₂₄H₂₀N₄O₂) .

Challenges and Optimization

  • Regioselectivity: Control over oxazole vs. triazole byproduct formation requires precise stoichiometry of acetic acid .

  • Purification: Recrystallization from ethanol or dichloromethane is critical for isolating pure products .

Comparison with Similar Compounds

Ethyl 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3)

  • Substituents : A 4-methoxyphenyl group at position 5, a methyl group at position 7, and a phenyl carboxamide at position 4.
  • Key Differences: The thiazolo[3,2-a]pyrimidine core (vs.

Ethyl 5-(4-Methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 492427-53-9)

  • Substituents : A pyrazole-methylene group at position 2 and a 4-methoxyphenyl group at position 3.
  • Key Differences : The unsaturated pyrazole substituent introduces π-π stacking capabilities, enhancing interactions with aromatic residues in biological targets. Its molar mass (438.50 g/mol) is higher than the query compound, likely reducing aqueous solubility .

5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 720720-96-7)

  • Substituents : A carboxylic acid group at position 2 and a methyl group at position 5.
  • Key Differences : The absence of the oxazole-amido group and the presence of a hydrochloride salt improve crystallinity and stability, as evidenced by storage recommendations (2–8°C) .

Preparation Methods

Cyclization of Piperidone Derivatives

Starting with 4-piperidone, treatment with phosphorus pentasulfide (P4_4S10_{10}) in refluxing toluene induces cyclization to form 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Methylation at the 5-position is achieved via reductive amination using formaldehyde and triacetoxysodium borohydride in tetrahydrofuran (THF), yielding 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound A, 78% yield).

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationP4_4S10_{10}, toluene, 110°C, 12 h85%
MethylationHCHO, NaBH(OAc)3_3, THF, rt, 6 h78%

Bromination and Functionalization

Compound A undergoes regioselective bromination at position 2 using copper(II) bromide (CuBr2_2) and tert-butyl nitrite in acetonitrile at 0°C. The resultant 2-bromo-5-methyl-thiazolo[5,4-c]pyridine (Compound B) serves as a versatile intermediate for cross-coupling reactions.

CatalystBaseSolventTemperatureYield
Pd(PPh3_3)4_4Na2_2CO3_3dioxane/H2_2O90°C65%

Amide Bond Formation

The oxazole-3-carboxylic acid is synthesized via cyclization of ethyl 3-(methylamino)propanoate with chloroxime in acetic acid. Activation to the acid chloride (SOCl2_2, 60°C) followed by coupling with 2-amino-thiazolo[5,4-c]pyridine (generated via hydrolysis of Compound B) using HATU and DIPEA in DMF affords the target amide (82% yield).

Esterification of the 5-Carboxylic Acid

The final step involves esterification of the 5-carboxylic acid intermediate.

Direct Esterification

Hydrolysis of the nitrile group in 2-cyano-5-methyl-thiazolo[5,4-c]pyridine (from Compound B via NaCN exchange) with HCl/EtOH produces the carboxylic acid, which is esterified using ethanol and sulfuric acid (80°C, 8 h). This yields the ethyl ester (89% yield).

Reaction Profile

SubstrateReagentsConditionsYield
5-Carboxylic acidEtOH, H2_2SO4_480°C, 8 h89%

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance cyclization and bromination steps, reducing reaction times by 40%.

  • Solvent Recycling : Toluene and THF are recovered via distillation, lowering environmental impact.

  • Catalyst Recovery : Pd catalysts are filtered and reused, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

RouteStepsTotal YieldCostScalability
Suzuki Coupling452%HighModerate
Amidation561%ModerateHigh
Industrial368%LowExcellent

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(5-methyl-1,2-oxazole-3-amido)-thiazolo[5,4-c]pyridine-5-carboxylate?

A two-step approach is typically employed:

  • Step 1: Synthesis of the thiazolo[5,4-c]pyridine core via cyclization of thiourea derivatives with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Amidation at the 2-position using 5-methyl-1,2-oxazole-3-carboxylic acid derivatives. Activation via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF ensures efficient coupling .
    Key validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound structurally characterized in academic research?

A combination of spectroscopic and analytical methods is used:

  • NMR: 1^1H and 13^13C NMR verify the fused thiazolo-pyridine ring system and oxazole substituents. Aromatic protons in the thiazole ring appear as doublets at δ 7.2–7.5 ppm, while the oxazole methyl group resonates at δ 2.3–2.5 ppm .
  • Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 375.12) .
  • X-ray crystallography: Used to resolve ambiguities in regiochemistry of the fused heterocycles .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for large-scale applications?

  • Reaction parameter screening: Use design of experiments (DoE) to optimize temperature (70–90°C), solvent (DMF vs. THF), and catalyst loading (e.g., 1.2 eq EDC). Evidence suggests THF improves amidation yields by 15% compared to DMF due to reduced side reactions .
  • Computational modeling: Apply density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .

Q. What strategies address contradictory biological activity data across studies?

  • Re-evaluate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, a 24-hour incubation may underestimate cytotoxicity due to delayed apoptosis .
  • Mechanistic profiling: Use surface plasmon resonance (SPR) to measure binding kinetics to target enzymes (e.g., kinase inhibition KdK_d vs. IC50_{50} discrepancies) .

Q. How can solubility challenges in pharmacokinetic studies be mitigated?

  • Co-solvent systems: Use PEG-400/water (70:30) to enhance aqueous solubility (reported logP = 2.8 ± 0.3) .
  • Prodrug derivatization: Replace the ethyl ester with a morpholinoethyl group to improve bioavailability, as demonstrated in related thiazolo-pyridine analogs .

Q. What methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Isotopic labeling: Incorporate 18^{18}O into the carboxylate group to track metabolic stability via LC-MS .
  • Kinetic studies: Perform time-dependent inhibition assays with varying ATP concentrations to distinguish competitive vs. non-competitive binding modes .

Q. How to resolve structure-activity relationship (SAR) contradictions in analogs?

  • Crystallographic analysis: Solve co-crystal structures with target proteins (e.g., PDB deposition) to identify critical hydrogen bonds (e.g., oxazole NH with Glu205) .
  • Free-energy perturbation (FEP): Compute relative binding affinities for substituent variations (e.g., methyl vs. trifluoromethyl groups) .

Q. What experimental designs address stability issues during long-term storage?

  • Degradation profiling: Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis of the ester group as the primary degradation pathway.
  • Formulation adjustments: Lyophilize with trehalose (1:1 w/w) to reduce hydrolysis rates by 50% .

Q. How to validate conflicting computational predictions of metabolic pathways?

  • In vitro microsomal assays: Compare human liver microsome (HLM) data with CYP3A4/2D6 isoform-specific results. For example, CYP3A4 mediates N-dealkylation, while CYP2D6 oxidizes the thiazole ring .
  • Deuterium labeling: Synthesize deuterated analogs (e.g., CD3_3 at the oxazole methyl) to confirm metabolic soft spots via MS/MS fragmentation .

Methodological Guidelines for Data Interpretation

Q. Handling contradictory spectroscopic data in structural elucidation

  • Multi-technique cross-validation: Combine NOESY (to confirm spatial proximity of protons) and 15^{15}N NMR (to resolve N-methyl vs. O-methyl ambiguities) .
  • Reference standards: Co-inject synthetic impurities (e.g., regioisomers) during HPLC analysis to confirm retention times .

Q. Scaling up from lab to pilot-scale synthesis

  • Flow chemistry: Implement continuous-flow reactors to improve heat transfer during cyclization (reported 20% yield increase vs. batch) .
  • Purification: Replace column chromatography with pH-controlled crystallization (e.g., adjust to pH 4.5 for selective precipitation) .

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